- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,
Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)
92050-16-3 structure
Product Name:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Numéro CAS:92050-16-3
Le MF:C14H21N
Mégawatts:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760
Update Time:2025-05-27
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- AMDKYPNODLTUMY-UHFFFAOYSA-N
- KM3075
- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- CS-0059980
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
- SB77454
- EN300-305699
- AS-18642
- AKOS015915436
- MFCD12828202
- 92050-16-3
- SY272695
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- W18206
- AC-7878
- DTXSID50466874
- XH1341
- J-516467
- SCHEMBL447737
-
- MDL: MFCD12828202
- Piscine à noyau: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
- La clé Inchi: AMDKYPNODLTUMY-UHFFFAOYSA-N
- Sourire: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C
Propriétés calculées
- Qualité précise: 203.16700
- Masse isotopique unique: 203.167399674g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 0
- Complexité: 242
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 26
- Le xlogp3: 4.4
Propriétés expérimentales
- Dense: 0.944
- Point de fusion: 63-65 ºC
- Point d'ébullition: 310.189°C at 760 mmHg
- Point d'éclair: 143.452°C
- Indice de réfraction: 1.524
- Le PSA: 26.02000
- Le LogP: 4.19900
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Données douanières
- Code HS:2921450090
- Données douanières:
Code douanier chinois:
2921450090Résumé:
2921450090.dérivés et sels (y compris la 1 - Naphtylamine) de la 1 - Naphtylamine et de la 2 - Naphtylamine. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2921450090 1 - Naphtylamine (AH - Naphtylamine), 2 - Naphtylamine (B - Naphtylamine) et leurs dérivés; Son sel. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005812-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
$315.00 | 2023-08-31 | |
| Alichem | A219005812-5g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 5g |
$909.00 | 2023-08-31 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 1g |
$281 | 2021-08-05 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 5g |
$842 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-100mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 100mg |
500CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-250mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 250mg |
1025CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
1044.0CNY | 2021-07-12 | |
| Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 1g |
$132 | 2024-07-20 | |
| Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-200mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 200mg |
298.0CNY | 2021-07-12 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Référence
- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Référence
- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C
Référence
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Référence
- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Référence
- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN, Methods in Molecular Biology (New York, 2019, 2019, 109-121
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Référence
- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Référence
- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Référence
- Aza-retinoids as novel retinoid X receptor-specific agonists, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Référence
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN), Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940
Méthode de production 12
Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux
Référence
- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids, Organic Letters, 2013, 15(6), 1378-1381
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Référence
- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt
Référence
- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton, Heterocycles, 2010, 81(11), 2465-2470
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C
Référence
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Référence
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux
Référence
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Référence
- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Référence
- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials
- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Numéro de commande:A10921
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:06
Prix ($):243.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Numéro de commande:LE25940867
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:54
Prix ($):discuss personally
Courriel:18501500038@163.com
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Littérature connexe
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Pureté:99%
Quantité:5g
Prix ($):243.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92050-16-3)5,6,7,8-四氢-5,5,8,8-四甲基-2-萘胺
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête